molecular formula C16H11ClFN5S B7019954 N-[(2-chloro-6-fluorophenyl)methyl]-6-pyridin-3-ylimidazo[2,1-b][1,3,4]thiadiazol-2-amine

N-[(2-chloro-6-fluorophenyl)methyl]-6-pyridin-3-ylimidazo[2,1-b][1,3,4]thiadiazol-2-amine

Cat. No.: B7019954
M. Wt: 359.8 g/mol
InChI Key: MSGJXMRKRUBBJU-UHFFFAOYSA-N
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Description

    Starting Materials: The imidazo[2,1-b][1,3,4]thiadiazole core and 2-chloro-6-fluorobenzyl chloride.

    Reaction Conditions: The reaction is typically performed in an organic solvent like dichloromethane, using a base such as triethylamine to facilitate the nucleophilic substitution reaction, resulting in the final compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This includes:

    Scaling Up: Using larger reactors and continuous flow systems to handle increased volumes.

    Purification: Employing techniques such as recrystallization, column chromatography, or HPLC to achieve the desired purity.

Properties

IUPAC Name

N-[(2-chloro-6-fluorophenyl)methyl]-6-pyridin-3-ylimidazo[2,1-b][1,3,4]thiadiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11ClFN5S/c17-12-4-1-5-13(18)11(12)8-20-15-22-23-9-14(21-16(23)24-15)10-3-2-6-19-7-10/h1-7,9H,8H2,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSGJXMRKRUBBJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)CNC2=NN3C=C(N=C3S2)C4=CN=CC=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11ClFN5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2-chloro-6-fluorophenyl)methyl]-6-pyridin-3-ylimidazo[2,1-b][1,3,4]thiadiazol-2-amine typically involves multi-step organic reactions. One common synthetic route includes:

  • Formation of the Imidazo[2,1-b][1,3,4]thiadiazole Core

      Starting Materials: 2-aminothiadiazole and 3-pyridinecarboxaldehyde.

      Reaction Conditions: The reaction is carried out in the presence of a suitable catalyst, such as acetic acid, under reflux conditions to form the imidazo[2,1-b][1,3,4]thiadiazole core.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation

      Reagents: Common oxidizing agents like hydrogen peroxide or potassium permanganate.

      Conditions: Typically carried out in an aqueous or organic solvent under controlled temperatures.

      Products: Oxidation can lead to the formation of various oxidized derivatives, depending on the site of oxidation.

  • Reduction

      Reagents: Reducing agents such as sodium borohydride or lithium aluminum hydride.

      Conditions: Conducted in an inert atmosphere, often in an organic solvent.

      Products: Reduction can yield reduced forms of the compound, potentially altering its biological activity.

  • Substitution

      Reagents: Halogenating agents, nucleophiles, or electrophiles.

      Conditions: Varies depending on the type of substitution (e.g., nucleophilic or electrophilic).

      Products: Substitution reactions can introduce new functional groups, modifying the compound’s properties.

Scientific Research Applications

N-[(2-chloro-6-fluorophenyl)methyl]-6-pyridin-3-ylimidazo[2,1-b][1,3,4]thiadiazol-2-amine has been studied for various applications:

  • Chemistry

      Catalysis: Used as a ligand in catalytic reactions due to its unique electronic properties.

      Material Science:

  • Biology

      Enzyme Inhibition: Acts as an inhibitor for certain enzymes, making it useful in biochemical studies.

      Protein Binding: Studied for its ability to bind to specific proteins, influencing biological pathways.

  • Medicine

      Anticancer Activity: Investigated for its potential to inhibit cancer cell growth.

      Antimicrobial Properties: Shows activity against various microbial strains, making it a candidate for new antimicrobial agents.

  • Industry

      Pharmaceuticals: Potential use in the development of new drugs.

      Agriculture: Studied for its potential as a pesticide or herbicide.

Mechanism of Action

The mechanism of action of N-[(2-chloro-6-fluorophenyl)methyl]-6-pyridin-3-ylimidazo[2,1-b][1,3,4]thiadiazol-2-amine involves its interaction with specific molecular targets:

  • Molecular Targets

      Enzymes: Inhibits key enzymes involved in metabolic pathways.

      Receptors: Binds to specific receptors, modulating their activity.

  • Pathways Involved

      Signal Transduction: Alters signaling pathways, affecting cellular responses.

      Gene Expression: Influences the expression of certain genes, leading to changes in protein synthesis.

Comparison with Similar Compounds

Conclusion

This compound is a versatile compound with significant potential in various fields of scientific research. Its unique chemical structure allows for diverse applications, from catalysis to medicine, making it a valuable subject of study in modern chemistry and biology.

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